

# Defactinib FAK Pyk2 signaling pathway inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## Mechanism of Action and Signaling Pathways

**Defactinib** functions as an ATP-competitive inhibitor, binding to the kinase domains of FAK and PYK2 to block their enzymatic activity [1]. This inhibition disrupts multiple downstream signaling cascades.

*Defactinib inhibits FAK and PYK2, blocking downstream signaling. FAK promotes survival/proliferation via PI3K/AKT and RAS. PYK2 drives inflammation via IRF5. SRC, downstream of both, enables migration/invasion via YAP/TAZ.*

Beyond the pathways above, **defactinib**'s mechanism has critical implications in the tumor microenvironment (TME):

- **Overcoming Drug Resistance:** In multiple myeloma, hypoxia within the TME can induce resistance to proteasome inhibitors like bortezomib. **Defactinib** was shown to re-sensitize cancer cells to these drugs, both in vitro and in vivo, by targeting the FAK/PYK2 signaling axis that is upregulated in hypoxic conditions [2].
- **Immunomodulatory Effects:** **Defactinib** can enhance the proliferation of CD8+ cytotoxic T cells. When combined with an anti-PD-1 immune checkpoint inhibitor, it significantly improved anti-tumor efficacy and survival in a murine colorectal cancer model, suggesting its potential to boost immunotherapy [3].

## Key Experimental Evidence and Protocols

Substantial preclinical and clinical data support **defactinib**'s application in oncology and inflammatory diseases.

### In Vitro Cell-Based Assays

- **Purpose:** To evaluate the direct impact of **defactinib** on cancer cell survival, proliferation, and synergy with other drugs.
- **Detailed Protocol:**
  - **Cell Culture:** Maintain human cancer cell lines (e.g., MM.1S and H929 multiple myeloma cells) in appropriate media [2].
  - **Drug Treatment:** Treat cells with a range of **defactinib** concentrations (e.g., 0-10  $\mu$ M) as a single agent or in combination with other drugs (e.g., bortezomib). Include controls (vehicle-only) [2].
  - **Hypoxia Induction:** To model the tumor microenvironment, place cells in a hypoxia chamber (e.g., 1% O<sub>2</sub>) alongside normoxic controls (21% O<sub>2</sub>) [2].
  - **Viability Assessment:** After 24-72 hours, measure cell viability using an MTT assay. This colorimetric test measures the activity of mitochondrial enzymes in living cells [2].
  - **Apoptosis Measurement:** Use flow cytometry to analyze cells stained with Annexin V and Propidium Iodide (PI) to quantify apoptosis [2].
  - **Data Analysis:** Calculate IC<sub>50</sub> values and use software (e.g., CompuSyn) to determine Combination Index (CI) values for drug interactions (additive, synergistic) [2].

### In Vivo Animal Models

- **Purpose:** To investigate the efficacy and tolerability of **defactinib** in a living organism.
- **Detailed Protocol:**
  - **Model Establishment:**
    - **Subcutaneous Model:** Inject cancer cells (e.g., H929) into the flanks of immunocompromised mice. Begin treatment when tumors reach a predetermined volume (e.g., 125 mm<sup>3</sup>) [2].
    - **Disseminated Model:** Intravenously inject cells (e.g., MM.1S) to simulate systemic disease and metastasis [2].
  - **Dosing Regimen:** Administer **defactinib** (or vehicle) orally. It can be given alone, concurrently with other drugs (e.g., bortezomib), or sequentially after initial therapy to model relapse prevention [2].

- **Monitoring:** Measure tumor dimensions with calipers 2-3 times weekly. For survival studies, monitor mice daily [2].
- **Endpoint Analysis:** At the study endpoint, harvest tumors and organs for immunohistochemical (IHC) analysis of key biomarkers (e.g., phospho-FAK, phospho-PYK2, cleaved caspase-3) [2].

The table below summarizes key quantitative findings from selected studies.

| Disease Model / Context                        | Key Experimental Findings                                                                                                                                                                                 |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <b>KRAS-mutant NSCLC</b> [4]                   | In a Phase 2 trial of 55 heavily pretreated patients, defactinib monotherapy resulted in a 12-week progression-free survival (PFS) rate of 28%. The median PFS was 45 days.                               |
| <b>Multiple Myeloma (Hypoxia)</b> [2]          | Defactinib (VS-6063) re-sensitized cells to bortezomib, reducing survival in vitro. In a disseminated mouse model, defactinib + bortezomib significantly prolonged survival compared to bortezomib alone. |
| <b>Colorectal Cancer (Immuno-Oncology)</b> [3] | In the MC38 syngeneic model, combining the FAK/PYK2 inhibitor VS-4718 with anti-PD-1 extended median survival to 42 days, versus 21 days (control) and 25 days (anti-PD-1 alone).                         |
| <b>Ulcerative Colitis</b> [5]                  | Treatment of human colon biopsies from UC patients with defactinib reduced pro-inflammatory cytokines, demonstrating its anti-inflammatory effect via PYK2-IRF5 inhibition.                               |

## Clinical Development and Strategic Combinations

Verastem Oncology is advancing **defactinib** primarily in combination with its RAF/MEK clamp, **avutometinib**. This strategy aims to achieve more complete and durable RAS/MAPK pathway inhibition by simultaneously targeting vertical pathway inhibition (RAF/MEK) and horizontal resistance mechanisms (FAK/PYK2) [6] [7].

Key ongoing clinical trials (RAMP program) include [6]:

- **Recurrent LGSOC:** The combination has been granted **Priority Review** by the FDA with a PDUFA action date of **June 30, 2025**.
- **1L Metastatic Pancreatic Cancer (RAMP 205):** Evaluating avutometinib + **defactinib** + standard chemotherapy. Updated data expected.
- **KRAS G12C-mutant NSCLC (RAMP 203):** Evaluating a triplet therapy of avutometinib + **defactinib** + the KRAS G12C inhibitor sotorasib.

**Defactinib** represents a multifaceted therapeutic strategy targeting both cancer cells and the tumor microenvironment. Its dual inhibition of FAK and PYK2, combined with its potential to enhance the efficacy of chemotherapy and immunotherapy, makes it a compelling candidate in oncology drug development.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Recent advances in focal adhesion kinase (FAK)-targeting ... [pmc.ncbi.nlm.nih.gov]
2. PYK2/FAK inhibitors reverse hypoxia-induced drug ... [haematologica.org]
3. FAK/PYK2 inhibitors defactinib and VS-4718 enhance ... [pmc.ncbi.nlm.nih.gov]
4. Phase 2 Study of the Focal Adhesion Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]
5. Defactinib inhibits PYK2 phosphorylation of IRF5 and ... [nature.com]
6. Verastem Oncology Outlines 2025 Strategic Priorities and ... [investor.verastem.com]
7. Verastem Oncology Announces Multiple Presentations ... [biospace.com]

To cite this document: Smolecule. [Defactinib FAK Pyk2 signaling pathway inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001669#defactinib-fak-pyk2-signaling-pathway-inhibition>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)